molecular formula C9H12N2O B2966609 1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one CAS No. 1997704-28-5

1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B2966609
CAS No.: 1997704-28-5
M. Wt: 164.208
InChI Key: XXQKCENMKMYVBZ-UHFFFAOYSA-N
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Description

1-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.21 g/mol . This compound is characterized by a pyrazole ring substituted with a cyclopropyl group and a methyl group, making it a unique structure in the realm of organic chemistry.

Scientific Research Applications

1-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-1-methyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .

Comparison with Similar Compounds

1-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

1-(4-cyclopropyl-2-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6(12)9-8(7-3-4-7)5-10-11(9)2/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQKCENMKMYVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NN1C)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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